1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional methyl and thienyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- can be achieved through various synthetic routes. One common method involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- include other pyrazoloisoquinolines and related heterocyclic compounds such as:
Uniqueness
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds.
Properties
CAS No. |
824968-34-5 |
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Molecular Formula |
C17H15N3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(3-methylthiophen-2-yl)pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H15N3S/c1-10-8-9-21-17(10)15-12-6-4-5-7-13(12)16-14(18-15)11(2)19-20(16)3/h4-9H,1-3H3 |
InChI Key |
XRAYGKOXYAKRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC3=C(C4=CC=CC=C42)N(N=C3C)C |
Origin of Product |
United States |
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